molecular formula C8H16FNO B1482475 2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol CAS No. 2021567-66-6

2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol

Cat. No.: B1482475
CAS No.: 2021567-66-6
M. Wt: 161.22 g/mol
InChI Key: NYRUBRALQWIWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The piperidine nucleus is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .


Molecular Structure Analysis

The molecular weight of 2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol is 161.22 g/mol. It is a derivative of piperidine, which is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .


Chemical Reactions Analysis

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds. Compounds with piperidine moiety show a wide variety of biologic activities .

Scientific Research Applications

Synthesis and Evaluation of Ligands for D2-like Receptors

Arylcycloalkylamines, such as phenyl piperidines and piperazines, constitute critical pharmacophoric groups found in various antipsychotic agents. The study by Sikazwe et al. (2009) explores the contributions of arylalkyl substituents, including structures similar to 2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol, to the potency and selectivity of synthesized agents targeting D2-like receptors. These findings highlight the significance of such compounds in developing more effective treatments for neuropsychiatric disorders Sikazwe et al., 2009.

Advances in Dopamine D2 Receptor Ligands

Jůza et al. (2022) review the therapeutic potential of D2 receptor modulators, emphasizing the structure, function, and pharmacology of novel ligands, including those derived from this compound. This comprehensive overview of recent developments in the field could inform future research into treatments for schizophrenia, Parkinson's disease, depression, and anxiety Jůza et al., 2022.

Fluorescent Chemosensors Based on Diformylphenol Derivatives

Roy (2021) discusses the development of chemosensors for detecting various analytes, utilizing compounds based on diformylphenol platforms. The review suggests the potential for molecules similar to this compound in creating high selectivity and sensitivity chemosensors for a wide range of applications Roy, 2021.

Synthesis Strategies for Spiropiperidines

Griggs et al. (2018) focus on methodologies for constructing spiropiperidines, an important class of compounds for drug discovery. This review underscores the versatility of piperidine derivatives, including those related to this compound, in exploring new dimensions of chemical space for therapeutic innovation Griggs et al., 2018.

Mechanism of Action

Target of Action

The primary target of 2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

This compound acts as a CCR5 antagonist . It binds to the CCR5 receptor, preventing the HIV-1 virus from entering the cell . The compound contains a basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

The antagonistic action of this compound on the CCR5 receptor disrupts the HIV-1 entry process . This disruption prevents the virus from infecting the cell and propagating within the host, thereby inhibiting the progression of HIV-1 infection .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to the presence of a basic nitrogen atom and two or more lipophilic groups .

Result of Action

By blocking the CCR5 receptor, this compound prevents the entry of HIV-1 into the cell . This action can potentially slow down or halt the progression of HIV-1 infection .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Furthermore, the 3D orientation of the compound, which can be impacted by the rigidity of its linker region, may influence ternary complex formation and thus its efficacy .

Properties

IUPAC Name

2-[4-(fluoromethyl)piperidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO/c9-7-8-1-3-10(4-2-8)5-6-11/h8,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRUBRALQWIWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CF)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol
Reactant of Route 5
2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol
Reactant of Route 6
2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.